(S,S)-(-)-Hydrobenzoin
CAS No.: 2325-10-2
Cat. No.: VC21197454
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2325-10-2 |
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Molecular Formula | C14H14O2 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | (1S,2S)-1,2-diphenylethane-1,2-diol |
Standard InChI | InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1 |
Standard InChI Key | IHPDTPWNFBQHEB-KBPBESRZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O |
SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O |
Melting Point | 138.5 °C |
Introduction
Chemical Properties and Structure
(S,S)-(-)-Hydrobenzoin possesses distinct chemical and physical properties that make it valuable for various applications. The compound appears as a white crystalline powder under standard conditions . Its structure features two hydroxyl groups and two phenyl rings arranged in a specific stereochemical configuration that gives it unique properties in chemical reactions.
Physical and Chemical Characteristics
The physical and chemical properties of (S,S)-(-)-Hydrobenzoin are summarized in the following table:
Property | Value |
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Molecular Formula | C14H14O2 |
Molecular Weight | 214.26 g/mol |
Melting Point | 148-150 °C |
Boiling Point | 314.4 °C (estimated) |
Optical Rotation | [α]D20 -90~-95° (c=2.5, C2H5OH) |
Density | 1.0781 (estimated) |
Physical Form | White crystalline powder/Crystals |
Solubility | Slightly soluble in chloroform and methanol |
pKa | 13.38±0.20 (Predicted) |
Structural Characteristics and Identifiers
The compound's structure is characterized by its SMILES notation (OC@Hc2ccccc2) and InChI identifier (InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1) . These identifiers precisely define its chemical structure, including stereochemistry, which is crucial for its applications in asymmetric synthesis and chiral catalysis. The C2 symmetry of (S,S)-(-)-Hydrobenzoin is a notable feature that contributes to its effectiveness as a chiral auxiliary and ligand in various reactions .
Synthesis Methods
Several methods have been developed for the synthesis of (S,S)-(-)-Hydrobenzoin, with recent advances focusing on more sustainable and efficient approaches. These methods vary in their complexity, yield, and enantioselectivity.
NHC Catalysis Approach
A recent innovative approach involves the use of N-heterocyclic carbene (NHC) catalysis for the synthesis of hydrobenzoin derivatives. This method represents a sustainable approach for C-C bond formation. The protocol involves a one-pot synthesis starting from readily available aromatic aldehydes under NHC catalysis, followed by reduction using sodium borohydride (NaBH4) .
The NHC catalysis method offers several advantages:
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Enables efficient formation of C−C bonds
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Provides high yields of hydrobenzoin
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Tolerates various functional groups
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Offers advantages in terms of atom economy
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Uses mild reaction conditions
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Features operational simplicity
This synthesis approach aligns with green chemistry principles, making it environmentally benign and sustainable for chemical processes .
Other Synthetic Routes
Alternative synthetic routes for obtaining (S,S)-(-)-Hydrobenzoin include:
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Reduction of benzil using chiral catalysts, particularly chiral oxazaborolidines, which facilitate enantioselective reduction. This reaction typically occurs at room temperature in solvents like tetrahydrofuran.
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Industrial production often employs large-scale catalytic hydrogenation processes using high-pressure hydrogen gas and chiral catalysts to achieve the desired enantioselectivity.
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The reduction process is carefully controlled to ensure high enantiomeric purity, which is critical for the compound's applications in asymmetric synthesis.
Applications
(S,S)-(-)-Hydrobenzoin has diverse applications across various fields of chemistry and related sciences due to its unique structural and chemical properties.
In Asymmetric Synthesis and as Chiral Auxiliary
The compound serves as an important chiral auxiliary in asymmetric synthesis, where it helps control the stereochemical outcome of reactions . Its C2-symmetric structure makes it particularly useful for inducing chirality in new compounds. As a chiral building block, it contributes to the synthesis of complex organic molecules with specific stereochemistry .
In Pharmaceutical Development
In pharmaceutical research and development, (S,S)-(-)-Hydrobenzoin plays several important roles:
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It serves as an intermediate in the synthesis of various pharmaceuticals, enhancing drug efficacy and stability .
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The compound is used to prepare various derivatives that are intermediates in the synthesis of enantiopure cyclohexitols .
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The (S,S)-(-)-hydrobenzoin/Ca complex catalyzes direct asymmetric aldol reactions, such as the reaction between acetophenone and pivalaldehyde to form (R)-3-hydroxy-4,4-dimethyl-1-phenylpentan-1-one .
Other Applications
Beyond its primary uses in organic synthesis and pharmaceutical development, (S,S)-(-)-Hydrobenzoin has applications in:
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Polymer Chemistry: It is employed in the formulation of photoinitiators, aiding in the production of UV-cured coatings and adhesives that provide durability and resistance to environmental factors .
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Analytical Chemistry: The compound is utilized in developing analytical methods for detecting and quantifying other substances .
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Chiral Catalysis: It functions as a chiral ligand in various catalytic systems, enabling enantioselective transformations in organic synthesis .
Research Findings
Recent research has expanded our understanding of (S,S)-(-)-Hydrobenzoin's properties and potential applications.
High-Throughput Screening Assays
Research has demonstrated the use of (S,S)-(-)-Hydrobenzoin in developing high-throughput screening assays for chiral recognition. Studies have shown that certain boronic acid hosts, particularly host (S,S)-2, exhibit significant discrimination between the enantiomers of hydrobenzoin .
The association constants between various hosts and both (R,R)-hydrobenzoin and (S,S)-hydrobenzoin were determined, revealing that only specific hosts show significant enantioselectivity. These findings validate the reliability of the screening process and provide valuable insights for chiral recognition applications .
Enantioselective Reactions
The (S,S)-(-)-hydrobenzoin/Ca complex has been studied for its ability to catalyze direct asymmetric aldol reactions. Research has shown its effectiveness in the asymmetric aldol reaction of acetophenone and pivalaldehyde to form (R)-3-hydroxy-4,4-dimethyl-1-phenylpentan-1-one .
Sustainable Synthesis Approaches
Recent investigations have focused on developing more sustainable approaches for the synthesis of hydrobenzoin compounds. The NHC catalysis method, combined with sodium borohydride reduction, represents a significant advancement in this direction. This approach offers advantages in terms of atom economy and mild reaction conditions, making it environmentally friendly .
The mechanistic insights provided by these studies shed light on the underlying catalytic pathways, facilitating a deeper understanding of the reaction mechanism. This research underscores the significant potential of NHC catalysis as a versatile tool for the sustainable synthesis of valuable organic compounds like (S,S)-(-)-Hydrobenzoin .
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